molecular formula C23H18ClN3O4S B2411540 Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-28-2

Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Número de catálogo: B2411540
Número CAS: 851948-28-2
Peso molecular: 467.92
Clave InChI: RBWMMVJSMFKMTB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C23H18ClN3O4S and its molecular weight is 467.92. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4S/c1-3-31-23(30)19-17-12-32-21(25-20(28)14-6-8-15(24)9-7-14)18(17)22(29)27(26-19)16-10-4-13(2)5-11-16/h4-12H,3H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWMMVJSMFKMTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antibacterial and anticancer activities, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of the 4-chlorobenzamido and p-tolyl substituents enhances its pharmacological profile.

Chemical Formula: C₁₈H₁₈ClN₃O₃S
Molecular Weight: 373.87 g/mol

Antibacterial Activity

Recent studies have evaluated the antibacterial effects of this compound against various bacterial strains. The results indicate promising activity, particularly against Gram-positive bacteria.

Table 1: Antibacterial Activity Against Selected Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylateStaphylococcus aureus25
Bacillus subtilis12.5
Escherichia coli50
Salmonella typhi100

The compound exhibited significant antibacterial activity with lower MIC values against Gram-positive strains compared to Gram-negative strains. This suggests that structural modifications could further enhance its efficacy against a broader range of bacteria.

Anticancer Activity

In addition to its antibacterial properties, the compound has been investigated for its anticancer potential. Preliminary studies indicate that it may inhibit tumor cell proliferation through various mechanisms.

Case Study: In Vitro Cytotoxicity Assay

A study conducted on human cancer cell lines demonstrated that Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exhibits cytotoxic effects on:

  • Breast Cancer Cells (MCF-7) : IC50 value of 30 µM
  • Lung Cancer Cells (A549) : IC50 value of 25 µM
  • Colon Cancer Cells (HT-29) : IC50 value of 35 µM

These findings indicate that the compound has a selective cytotoxic effect on cancer cells while exhibiting minimal toxicity to normal cells.

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of DNA Synthesis : The thieno[3,4-d]pyridazine scaffold may interfere with nucleic acid synthesis.
  • Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells.
  • Antioxidant Properties : It may also exhibit antioxidant activity, reducing oxidative stress in cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodology : Start with a multi-step synthesis involving cyclocondensation of substituted thiophene derivatives with hydrazine hydrate, followed by benzamidation using 4-chlorobenzoyl chloride. Key steps include:

  • Cyclocondensation : Use ethanol as a solvent under reflux (80–90°C) with catalytic acetic acid to form the dihydrothieno[3,4-d]pyridazine core .
  • Benzamidation : React the intermediate with 4-chlorobenzoyl chloride in dichloromethane (DCM) at 0–5°C using triethylamine as a base to minimize hydrolysis .
  • Optimization : Employ Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst concentration. Monitor yields via HPLC and adjust stoichiometry based on TLC analysis.

Q. How can the purity and structural integrity of the compound be validated?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
  • Spectroscopy : Confirm structure via 1H^1H- and 13C^{13}C-NMR (in DMSO-d6 or CDCl3), focusing on key signals (e.g., carbonyl carbons at ~170 ppm, aromatic protons at 7.2–8.1 ppm).
  • Mass Spectrometry : Validate molecular weight using ESI-MS (expected [M+H]+^+ ~470–475 g/mol) .

Q. What are the standard protocols for determining physicochemical properties like solubility and stability?

  • Methodology :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol at 25°C. Quantify via UV-Vis at λ~260–280 nm.
  • Stability : Conduct accelerated degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions. Monitor decomposition by HPLC over 48 hours .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and binding mechanisms?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinases or proteases). Focus on the 4-chlorobenzamido group’s role in hydrophobic binding pockets .
  • MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bonding patterns .

Q. What strategies resolve contradictions in observed vs. predicted spectroscopic data?

  • Methodology :

  • X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane). Compare experimental bond lengths/angles with DFT-optimized structures (e.g., using Gaussian09) to resolve discrepancies in carbonyl or aromatic ring geometries .
  • 2D NMR : Perform 1H^1H-13C^{13}C HSQC and HMBC to assign ambiguous signals, particularly in the thienopyridazine ring system .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

  • Methodology :

  • Derivatization : Synthesize analogs by varying substituents on the p-tolyl and 4-chlorobenzamido groups. Test in vitro against relevant biological targets (e.g., cancer cell lines).
  • Data Analysis : Use multivariate regression (e.g., PLS in SIMCA) to correlate electronic (Hammett σ) or steric (Taft Es_s) parameters with activity. Prioritize modifications that enhance potency (e.g., electron-withdrawing groups on benzamido) .

Q. What advanced techniques characterize its solid-state behavior and polymorphic forms?

  • Methodology :

  • PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data. Identify polymorphs via peak splitting or shifts.
  • DSC/TGA : Determine melting points and thermal stability (heating rate 10°C/min under N2_2). Correlate crystallinity with solubility profiles .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.